Ethanone, 1-[5-(1-methyl-1H-benzimidazol-2-yl)-2-furanyl]-
CAS No.: 88422-55-3
Cat. No.: VC17282052
Molecular Formula: C14H12N2O2
Molecular Weight: 240.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88422-55-3 |
|---|---|
| Molecular Formula | C14H12N2O2 |
| Molecular Weight | 240.26 g/mol |
| IUPAC Name | 1-[5-(1-methylbenzimidazol-2-yl)furan-2-yl]ethanone |
| Standard InChI | InChI=1S/C14H12N2O2/c1-9(17)12-7-8-13(18-12)14-15-10-5-3-4-6-11(10)16(14)2/h3-8H,1-2H3 |
| Standard InChI Key | KROALLFMYQSZJI-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC=C(O1)C2=NC3=CC=CC=C3N2C |
Introduction
Structural Characteristics and Molecular Configuration
Core Molecular Architecture
The compound’s structure comprises a benzimidazole ring substituted at the 2-position with a furanyl-ethanone group. The benzimidazole system consists of a fused benzene and imidazole ring, with a methyl group at the 1-position of the imidazole nitrogen. The furan ring is linked to the benzimidazole via a ketone-bearing ethanone bridge at the 5-position of the furan. This arrangement creates a planar benzimidazole system with a dihedral angle of approximately 72–75° relative to the furan ring, as observed in analogous structures .
Crystallographic and Conformational Analysis
X-ray diffraction studies of related benzimidazole-furan hybrids reveal intramolecular interactions that stabilize the molecular conformation. For example, intramolecular C–H···O hydrogen bonds form six-membered rings with envelope or planar conformations, depending on the substituents . In the crystal lattice, intermolecular C–H···N hydrogen bonds and π–π stacking interactions between benzimidazole rings (centroid-centroid distances ≈ 3.53 Å) further stabilize the structure . These interactions are critical for understanding the compound’s solid-state behavior and solubility.
Synthesis and Derivative Formation
Key Synthetic Pathways
The synthesis of ethanone derivatives typically begins with the condensation of o-phenylenediamine with carbonyl-containing precursors. For example, 2-(1H-benzimidazol-1-yl)-1-(furan-2-yl)ethanone can be synthesized via the reaction of furan-2-carbaldehyde with o-phenylenediamine under oxidative conditions, followed by ketone functionalization . A modified approach involves the alkylation of pre-formed oxime intermediates. In one protocol, 2-(1H-benzimidazol-1-yl)-1-(furan-2-yl)ethanone oxime is treated with alkyl halides (e.g., iso-propyl or n-propyl bromide) in the presence of NaH/DMF, yielding O-alkyloxime derivatives .
Reaction Optimization and Challenges
Synthetic routes often face challenges such as low yields due to competing side reactions (e.g., over-alkylation) and the need for strict temperature control. Solvent-free conditions or polar aprotic solvents like DMF are preferred to enhance reaction efficiency . Recent advances employ catalytic systems to reduce reaction times and improve selectivity, though these methods remain under development for this specific compound.
Applications in Materials Science
Optoelectronic Properties
The conjugated π-system of the benzimidazole-furan backbone enables absorption in the UV-vis spectrum (λmax ≈ 320 nm), with fluorescence emission at 450 nm. These properties make the compound a candidate for organic light-emitting diodes (OLEDs) and sensor technologies .
Thermal Stability and Crystallinity
Thermogravimetric analysis (TGA) of related compounds shows decomposition temperatures above 250°C, indicating robust thermal stability. The crystalline structure, stabilized by π–π interactions, suggests utility in high-temperature polymer composites .
Molecular Interactions and Binding Studies
Protein-Ligand Docking
Computational studies using AutoDock Vina predict strong binding (ΔG ≈ −9.2 kcal/mol) to the ATP-binding site of EGFR tyrosine kinase. The furan ring participates in hydrophobic interactions with Leu788, while the benzimidazole nitrogen forms hydrogen bonds with Thr790 .
Solubility and Pharmacokinetics
The compound’s logP value (≈2.8) indicates moderate lipophilicity, suitable for oral bioavailability. Aqueous solubility is limited (<0.1 mg/mL at pH 7.4), necessitating formulation strategies such as nanoemulsions or cyclodextrin complexes .
Comparative Analysis with Structural Analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume